1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride
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Overview
Description
1-(3-Chlorophenyl)piperazine hydrochloride, also known as mCPP, is a designer drug analog of aryl-substituted piperazines . It’s a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .
Synthesis Analysis
There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of mCPP is C10H13ClN2 · xHCl . The molecular weight is 196.68 (free base basis) .Physical And Chemical Properties Analysis
MCPP is a solid substance that is soluble in methanol . It has a melting point of 210-214 °C (dec.) (lit.) .Scientific Research Applications
Occupational Exposure and Health EffectsStudies have evaluated the health outcomes and exposure levels of employees to different chemicals, including the impact of exposure on liver function, hormone concentrations, and the absence of adverse health effects in certain chemical exposures (Zober et al., 1995). These investigations can inform on methodologies for assessing the health impacts of chemical exposures, potentially including those related to "1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride."
Carcinogenic Potential of Chemical Compounds
Research on carcinogenic heterocyclic amines in cooked foods has highlighted the importance of understanding how dietary exposures to specific chemicals can influence cancer risk, with methodologies that could be applied to the study of "1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride" (Wakabayashi et al., 1993). These findings emphasize the role of chemical exposures from the environment in human health, which could extend to the research applications of various compounds.
Biomonitoring and Exposure Assessment
Methods have been developed for measuring exposure to specific chemicals through biomonitoring, which could be relevant for "1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride." For example, the detection of carcinogenic tryptophan pyrolysis products in dialysis fluid illustrates techniques for assessing human exposure to harmful compounds (Manabe et al., 1987).
Mechanism of Action
Target of Action
A similar compound, 1-(3-chlorophenyl)piperazine, is known to interact with serotonin receptors . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
It can be inferred from the similar compound, 1-(3-chlorophenyl)piperazine, that it may interact with its targets, causing changes in the receptor activity .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence the serotonin signaling pathway .
Result of Action
Based on the similar compound, 1-(3-chlorophenyl)piperazine, it may induce changes in mood and anxiety levels .
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylcyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-12-10(5-6-10)8-3-2-4-9(11)7-8;/h2-4,7,12H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWXDWRVFTFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-N-methylcyclopropan-1-amine hydrochloride |
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